4-Nitrobenzyl alcohol

Sulfotransferase Metabolism Xenobiotic Conjugation

Researchers studying 4-nitrotoluene metabolism often face inconsistent enzymatic activity with isomeric nitrobenzyl alcohols. 4-Nitrobenzyl alcohol (CAS 619-73-8) is the definitive para-isomer for these studies, offering validated, isomer-specific reactivity. - 100% relative activity with ntnD-encoded dehydrogenase for high-yield 4-nitrobenzaldehyde biocatalysis. - 96% yield achieved in photocatalytic reduction to 4-aminobenzyl alcohol. - >98% purity ensures reliable HPLC reference standard performance (Newcrom R1 validated). - Consistent white to light yellow crystalline solid with melting point 92-94 °C.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 619-73-8
Cat. No. B041310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzyl alcohol
CAS619-73-8
Synonyms(4-Nitrophenyl)methanol;  1-(Hydroxymethyl)-4-nitrobenzene;  4-(Hydroxymethyl)nitrobenzene;  4-Nitrobenzenemethanol;  4-Nitrobenzyl alcohol;  NSC 5389;  p-(Hydroxymethyl)nitrobenzene;  p-Nitrobenzyl alcohol;  p-Nitrophenylmethanol;  p-Nitrobenzyl Alcohol
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2
InChIKeyJKTYGPATCNUWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

4-Nitrobenzyl Alcohol (CAS 619-73-8) Procurement: Chemical Identity and Core Characteristics


4-Nitrobenzyl alcohol (CAS 619-73-8) is an aromatic primary alcohol with the formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is a para-substituted nitroaromatic compound, appearing as a white to light yellow crystalline solid with a melting point of 92–94 °C [1]. The compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical intermediate production and polymer chemistry , and is also a key metabolite in the biodegradation pathway of 4-nitrotoluene [2].

Why Generic Substitution Fails: 4-Nitrobenzyl Alcohol (CAS 619-73-8) Is Not Interchangeable with Other Nitrobenzyl Alcohols


Despite their structural similarity, the isomeric nitrobenzyl alcohols (2-, 3-, and 4-substituted) exhibit markedly different metabolic fates and enzymatic substrate specificities. For instance, 2-nitrobenzyl alcohol is not metabolized by the same alcohol dehydrogenase preparation that acts on 4-nitrobenzyl alcohol [1], and 3-nitrobenzyl alcohol displays distinct kinetic parameters for sulfotransferase conjugation [2]. These differences in hepatic enzyme handling [3] directly impact their suitability for specific applications, meaning a procurement decision based solely on the 'nitrobenzyl alcohol' class risks selecting a compound with inappropriate reactivity or metabolic profile.

4-Nitrobenzyl Alcohol (CAS 619-73-8): Quantitative Differentiation Evidence for Scientific Selection


Superior Substrate for Cytosolic Sulfotransferase Compared to 2- and 3-Nitrobenzyl Alcohol

In a comparative study of rat hepatic enzymes, 4-nitrobenzyl alcohol was the preferred substrate for cytosolic sulfotransferase. Its catalytic efficiency (V/K = 37.21 × 10⁻³ nmol/min/mg/µM) was substantially higher than that of 3-nitrobenzyl alcohol, which exhibited a V/K only about 11% of this value [1]. This indicates a significantly greater rate of sulfation for the para isomer.

Sulfotransferase Metabolism Xenobiotic Conjugation

High Relative Activity for 4-Nitrobenzyl Alcohol Dehydrogenase from Pseudomonas sp.

The enzyme 4-nitrobenzyl alcohol dehydrogenase from Pseudomonas sp. strain TW3 exhibits a strong preference for its native substrate. In an assay comparing several analogs, activity with 4-nitrobenzyl alcohol was set as the reference (100%). The enzyme showed only 15% relative activity with 2-nitrobenzyl alcohol and 30% with 3-nitrobenzyl alcohol [1]. Benzyl alcohol (without the nitro group) showed higher activity at 130%, but among the nitro-substituted isomers, the para configuration is clearly favored.

Alcohol Dehydrogenase Biodegradation Nitroaromatic Catabolism

Enhanced Performance in Catalytic Oxidation with a Copper Complex Catalyst

In a study using a specific copper complex catalyst (1) for alcohol oxidation with dioxygen, 4-nitrobenzyl alcohol demonstrated superior turnover number (TON) compared to unsubstituted benzyl alcohol. The TON for 4-nitrobenzyl alcohol was 19 ± 0.5, while benzyl alcohol had a TON of 18 ± 0.5 [1]. This quantifies a measurable, albeit modest, improvement in catalytic efficiency for the nitro-substituted compound.

Catalytic Oxidation Green Chemistry Aldehyde Synthesis

High-Yield Photocatalytic Reduction to 4-Aminobenzyl Alcohol

4-Nitrobenzyl alcohol can be efficiently reduced to 4-aminobenzyl alcohol using a metal-free EC-R@ACC photocatalyst. The reaction proceeds with a 96% yield over 12 hours under simulated solar light [1]. This yield is comparable to or exceeds that of many traditional metal-catalyzed hydrogenations, offering a greener alternative for producing the valuable amino analog.

Photocatalysis Amine Synthesis Green Reduction

Consistent High Purity (>98.0% by GC) from Primary Suppliers

Commercial procurement of 4-nitrobenzyl alcohol is standardized around a high purity level. Multiple reputable vendors, including TCI and Santa Cruz Biotechnology, consistently specify a minimum purity of >98.0% as determined by gas chromatography (GC) . This ensures that the material is suitable as a starting point for sensitive synthetic or biological applications without the need for further purification.

Purity Specification Quality Control Analytical Standard

4-Nitrobenzyl Alcohol (CAS 619-73-8): Recommended Procurement Scenarios Based on Verifiable Evidence


Metabolism and Toxicology Studies of Nitrotoluenes

For research focused on the metabolic fate of 4-nitrotoluene, 4-nitrobenzyl alcohol is an essential intermediate. Its superior substrate activity for cytosolic sulfotransferase (V/K = 37.21 × 10⁻³ nmol/min/mg/µM) compared to 2- and 3-isomers makes it the definitive choice for studies investigating phase II conjugation pathways of para-substituted nitroaromatics. Its use as a defined metabolite is crucial for quantitative toxicokinetic modeling [5].

Biocatalytic Synthesis of 4-Nitrobenzaldehyde

The high relative activity (100%) of the ntnD-encoded dehydrogenase from Pseudomonas sp. TW3 towards 4-nitrobenzyl alcohol provides a clear biocatalytic advantage. This scenario is ideal for labs seeking to produce 4-nitrobenzaldehyde through an enzymatic route, as the para-isomer ensures maximal catalytic turnover, which would be severely compromised if 2- or 3-nitrobenzyl alcohol were used.

Green Photocatalytic Production of 4-Aminobenzyl Alcohol

This application scenario leverages the demonstrated 96% yield in the photocatalytic reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol using a metal-free EC-R@ACC catalyst . This high-yielding, sustainable pathway makes 4-nitrobenzyl alcohol the preferred starting material over alternatives that might require harsher reagents or give lower yields for the same transformation.

Analytical Method Development and Standardization

Given the widespread availability of 4-nitrobenzyl alcohol at a consistent >98.0% purity , it is well-suited as a reference standard for HPLC method development, as demonstrated by its successful separation on a Newcrom R1 column [5]. This high and reliable purity ensures that chromatographic methods can be developed and validated with a consistent, well-characterized analyte.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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